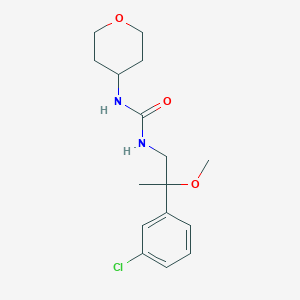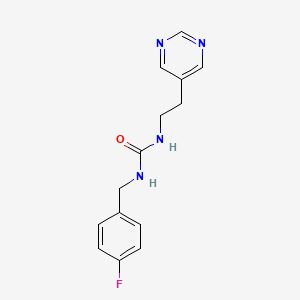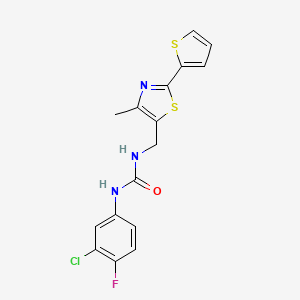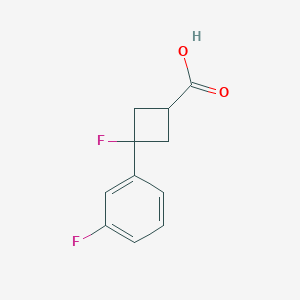
1-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C16H23ClN2O3 and its molecular weight is 326.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure and Surface Analysis
A study conducted by Zatsu et al. (2019) investigated a Schiff base derivative related to the compound . The crystal structure revealed specific angular inclinations and conformations within the molecule, providing insight into molecular interactions. The study utilized Hirshfeld surface analysis to examine intermolecular contacts, which is crucial for understanding how such compounds might interact in different environments or potential applications in materials science.
Synthesis and Anticonvulsant Activity
Oganisyan et al. (2001) explored the synthesis and anticonvulsant activity of pyrano(thiopyrano)[4′,3′:4,5]thieno[2,3-d]pyrimidines, highlighting a methodological approach that could be applicable to synthesizing related compounds like the one of interest. This research Oganisyan et al. (2001) contributes to the broader field of medicinal chemistry, particularly in the development of new therapeutic agents.
Molecular Docking and Quantum Chemical Calculations
In the realm of computational chemistry, Viji et al. (2020) performed molecular docking and quantum chemical calculations on a compound with structural similarities, focusing on its molecular structure, spectroscopic data, and biological effects. The study Viji et al. (2020) demonstrates the potential of such compounds in biological applications, leveraging computational tools to predict interactions and effects.
Photoswitchable Self-Assembling Architectures
Sallenave et al. (2004) synthesized 5-ureido-3,3-diphenyl-3H-naphtho[2,1-b]pyrans and investigated their photochromic properties. This research Sallenave et al. (2004) suggests the potential of such compounds in developing photoswitchable self-assembling materials, which could have applications in nanotechnology and materials science.
Corrosion Inhibition
Bahrami and Hosseini (2012) explored the inhibition effect of certain urea derivatives on mild steel corrosion, demonstrating the compound's potential as a corrosion inhibitor in acidic solutions. This investigation Bahrami & Hosseini (2012) is relevant to industrial chemistry and materials engineering, where corrosion resistance is critically important.
Propiedades
IUPAC Name |
1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3/c1-16(21-2,12-4-3-5-13(17)10-12)11-18-15(20)19-14-6-8-22-9-7-14/h3-5,10,14H,6-9,11H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXPZKWQTRAEFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1CCOCC1)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide](/img/structure/B2576857.png)
![N-[t-Butoxycarbonyl]-l-cystine methyl ester](/img/structure/B2576859.png)




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2576869.png)
![1-(3,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2576870.png)

![7-Tert-butyl-N-[4-(2-oxoazetidin-1-yl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2576874.png)
![tert-butyl (1S,2S,4R)-rel-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/no-structure.png)
![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]pent-4-en-1-one](/img/structure/B2576876.png)


